molecular formula C12H18O11 B8016367 2-o-beta-d-Glucopyranosyl-l-ascorbic acid

2-o-beta-d-Glucopyranosyl-l-ascorbic acid

Cat. No.: B8016367
M. Wt: 338.26 g/mol
InChI Key: MLSJBGYKDYSOAE-DNYNHWTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is known for its potent antioxidant properties and has been studied for various biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid typically involves the glycosylation of L-ascorbic acid. One common method is the enzymatic glycosylation using glucosyltransferase enzymes, which transfer glucose from a donor molecule to L-ascorbic acid under mild conditions . This method is preferred due to its specificity and efficiency.

Industrial Production Methods: Industrial production often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the enzyme glucosyltransferase, which facilitates the glycosylation process. This method is scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-O-beta-D-Glucopyranosyl-L-ascorbic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antioxidant Properties

AA-2βG exhibits significant antioxidant activity, comparable to that of ascorbic acid (AA) and its synthetic derivatives. Studies have demonstrated its ability to scavenge free radicals through various assays such as DPPH, ABTS, and ORAC.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging ActivityABTS Scavenging ActivityORAC Value
AA-2βGComparable to AAComparable to AALower than AA
Ascorbic AcidImmediate scavengingImmediate scavengingHigher than AA-2βG
AA-2αGSimilar to AA-2βGSimilar to AA-2βGHigher than AA-2βG

The antioxidant properties of AA-2βG are attributed to its ability to protect cells from oxidative stress, particularly in murine macrophage RAW264.7 cells exposed to hydrogen peroxide .

Anti-inflammatory Effects

Research indicates that AA-2βG can mitigate inflammation-induced cell death and enhance cellular viability under oxidative stress conditions. In a study involving RAW264.7 cells, treatment with AA-2βG significantly reduced oxidative stress markers and improved the cellular glutathione ratio compared to other vitamin C derivatives .

Case Study: Macrophage Protection

In experiments where RAW264.7 cells were treated with chemotherapeutic agents, AA-2βG demonstrated superior protective effects against cell death induced by oxidative stress compared to both ascorbic acid and AA-2αG .

Antimicrobial Activity

AA-2βG has shown potential as an antimicrobial agent against various pathogens, including bacteria and viruses. Its efficacy in preventing infections makes it a candidate for use in pharmaceutical formulations aimed at enhancing immune responses.

Table 2: Antimicrobial Efficacy

PathogenEfficacy of AA-2βGNotes
BacteriaModerateEffective against certain strains
VirusesHighEffective against influenza virus

Applications in Cosmetics

Due to its stability and antioxidant properties, AA-2βG is increasingly utilized in cosmetic formulations. It helps in reducing skin damage caused by UV radiation and enhances skin hydration.

Case Study: Skin Health

In clinical studies, topical applications of formulations containing AA-2βG have been associated with improved skin elasticity and reduced signs of aging, attributed to its antioxidant effects .

Nutraceutical Applications

As a vitamin C derivative, AA-2βG is being explored for its potential benefits in dietary supplements aimed at enhancing immune function and overall health.

Table 3: Nutraceutical Benefits

BenefitMechanism
Immune SupportEnhances antioxidant defenses
Skin HealthPromotes collagen synthesis
Anti-agingReduces oxidative stress

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress responses. For example, it modulates the activity of superoxide dismutase and catalase, enhancing the cell’s ability to neutralize harmful radicals .

Comparison with Similar Compounds

2-O-beta-D-Glucopyranosyl-L-ascorbic acid is unique compared to other vitamin C derivatives due to its enhanced stability and bioavailability. Similar compounds include:

Each of these compounds has unique properties that make them suitable for different applications, but this compound stands out for its stability and effectiveness in various biological systems.

Biological Activity

2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG) is a stable derivative of vitamin C (ascorbic acid) that has garnered attention for its potential biological activities. This compound is notable for its enhanced stability and bioavailability compared to conventional forms of vitamin C, making it a promising candidate in various fields, including cosmetics, pharmaceuticals, and nutrition.

AA-2βG is characterized by its glucopyranosyl moiety, which contributes to its stability and solubility. Unlike ascorbic acid, AA-2βG is less prone to oxidation, allowing for prolonged efficacy in biological systems. Studies have shown that it maintains its antioxidant properties even under challenging conditions, such as exposure to light and heat .

Table 1: Comparison of Stability between AA-2βG and Ascorbic Acid

PropertyAA-2βGAscorbic Acid
StabilityHighLow
Oxidation PotentialLowHigh
SolubilityHighModerate

Antioxidant Activity

Research indicates that AA-2βG exhibits superior free radical scavenging activity compared to both ascorbic acid and its α-glucosyl derivative (AA-2αG). In vitro studies demonstrated that AA-2βG effectively protects against oxidative stress in murine macrophage RAW264.7 cells by reducing reactive oxygen species (ROS) levels significantly more than the other compounds tested .

Case Study: ROS Scavenging in RAW264.7 Cells

In a controlled study, RAW264.7 cells were treated with hydrogen peroxide to induce oxidative stress. The following results were observed:

  • Cell Viability : Assessed using MTT assay showed no significant toxicity from AA-2βG at concentrations up to 50 μM.
  • ROS Reduction : AA-2βG reduced DCFH-DA oxidation in a dose-dependent manner, indicating effective ROS scavenging.

Table 2: Effects of AA-2βG on Cell Viability and ROS Levels

TreatmentCell Viability (%)DCFH-DA Oxidation Reduction (%)
Control1000
Ascorbic Acid9030
AA-2αG8550
AA-2βG9570

Anti-inflammatory Properties

AA-2βG has also been shown to modulate inflammatory responses. It downregulates pro-inflammatory cytokines and enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) through the Nrf2 signaling pathway . This mechanism suggests a dual role in both antioxidant defense and anti-inflammatory action.

Antitumor Activity

Preliminary studies indicate that AA-2βG may possess anti-tumor properties. In vitro assays demonstrated that it inhibited the proliferation of cancer cell lines while promoting apoptosis through mechanisms involving the modulation of cell cycle regulators .

Case Study: Antitumor Effects on Cancer Cell Lines

A study evaluating the effects of AA-2βG on various cancer cell lines revealed:

  • Cell Line : Human breast cancer (MCF-7)
  • Concentration : 25 μM
  • Outcome : Significant reduction in cell viability after 48 hours of treatment.

Table 3: Antitumor Activity of AA-2βG on Cancer Cell Lines

Cell LineTreatment Concentration (μM)Viability Reduction (%)
MCF-72560
HeLa2555
A5492550

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJBGYKDYSOAE-DNYNHWTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-o-beta-d-Glucopyranosyl-l-ascorbic acid
Reactant of Route 2
2-o-beta-d-Glucopyranosyl-l-ascorbic acid
Reactant of Route 3
2-o-beta-d-Glucopyranosyl-l-ascorbic acid
Reactant of Route 4
2-o-beta-d-Glucopyranosyl-l-ascorbic acid
Reactant of Route 5
2-o-beta-d-Glucopyranosyl-l-ascorbic acid
Reactant of Route 6
2-o-beta-d-Glucopyranosyl-l-ascorbic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.